molecular formula C17H16N2O5 B5608042 ethyl 4-[(4-methyl-3-nitrobenzoyl)amino]benzoate

ethyl 4-[(4-methyl-3-nitrobenzoyl)amino]benzoate

Cat. No.: B5608042
M. Wt: 328.32 g/mol
InChI Key: JSWSHCQHGNNRPC-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-methyl-3-nitrobenzoyl)amino]benzoate is a synthetic organic compound proposed for research and development applications, particularly in the field of medicinal chemistry. As a benzoate ester derivative featuring a nitroaromatic system, this compound serves as a valuable synthetic intermediate or lead structure for researchers investigating novel pharmacologically active agents. Structurally similar benzoate esters have demonstrated significant biological activity in scientific studies. For instance, research on analogous compounds, such as Ethyl 4-[(4-methylbenzyl)oxy] benzoate, has shown promising in vitro and in vivo anticancer activity by inhibiting cell growth and inducing apoptosis in cancer cells through the activation of pro-apoptotic genes like p53, Bax, and Caspases . This suggests potential pathways that researchers may explore with this compound. Furthermore, related chemical structures are frequently utilized in Quantitative Structure-Activity Relationship (QSAR) studies to model and predict the complexation behavior and physicochemical properties of new chemical entities . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers should handle this material with appropriate precautions, referencing the available safety data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-[(4-methyl-3-nitrobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-3-24-17(21)12-6-8-14(9-7-12)18-16(20)13-5-4-11(2)15(10-13)19(22)23/h4-10H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWSHCQHGNNRPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for Ethyl 4 4 Methyl 3 Nitrobenzoyl Amino Benzoate

Retrosynthetic Analysis for the Chemical Compound

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For ethyl 4-[(4-methyl-3-nitrobenzoyl)amino]benzoate, the primary disconnection is at the amide bond, a common and reliable bond formation in organic synthesis. This disconnection yields two key precursors: ethyl 4-aminobenzoate (B8803810) and 4-methyl-3-nitrobenzoyl chloride.

Further retrosynthetic analysis of ethyl 4-aminobenzoate leads to ethyl 4-nitrobenzoate (B1230335), which can be synthesized from 4-nitrobenzoic acid and ethanol (B145695). scirp.orglookchem.com The nitro group in ethyl 4-nitrobenzoate can then be reduced to an amine to yield ethyl 4-aminobenzoate. orgsyn.orgorgsyn.org The second precursor, 4-methyl-3-nitrobenzoyl chloride, can be derived from 4-methyl-3-nitrobenzoic acid, which in turn can be synthesized from toluene (B28343) through nitration and subsequent oxidation of the methyl group.

Forward Synthesis Strategies and Optimizations

The forward synthesis of this compound involves the sequential construction of the molecule from the identified starting materials. Key reaction types include esterification, amidation, and the introduction of substituents onto the aromatic rings.

Esterification Reactions for Benzoate (B1203000) Formation

The formation of the ethyl benzoate moiety is typically achieved through Fischer esterification. cutm.ac.in This acid-catalyzed reaction involves refluxing 4-aminobenzoic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid. cutm.ac.in To drive the equilibrium towards the product, the water formed during the reaction is often removed.

Alternatively, ethyl 4-nitrobenzoate can be synthesized by the esterification of 4-nitrobenzoic acid with ethanol. scirp.orgprepchem.com This can be carried out under various conditions, including using solid acid catalysts like zeolites, or with the assistance of microwave or ultrasound irradiation to enhance reaction rates and yields. scirp.org The resulting ethyl 4-nitrobenzoate is then reduced to ethyl 4-aminobenzoate. lookchem.comorgsyn.orgorgsyn.org

Amidation Reactions for Benzamide (B126) Linkage

The crucial step in the synthesis is the formation of the amide bond between ethyl 4-aminobenzoate and an activated derivative of 4-methyl-3-nitrobenzoic acid. Amide bonds are a cornerstone of organic chemistry, and numerous methods exist for their formation. researchgate.netucl.ac.uk

A common and efficient method involves the conversion of 4-methyl-3-nitrobenzoic acid to its more reactive acid chloride, 4-methyl-3-nitrobenzoyl chloride. This is typically achieved using reagents like thionyl chloride or oxalyl chloride. ucl.ac.uk The resulting acid chloride then readily reacts with the amino group of ethyl 4-aminobenzoate to form the desired benzamide linkage. The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. nih.gov

Direct coupling of the carboxylic acid and amine is also possible using various coupling reagents. ucl.ac.ukacs.org These reagents activate the carboxylic acid in situ, facilitating the nucleophilic attack by the amine.

Introduction of Nitro and Methyl Substituents

The synthesis of the 4-methyl-3-nitrobenzoyl moiety requires the specific placement of the methyl and nitro groups on the benzene (B151609) ring. Starting from toluene, nitration using a mixture of nitric acid and sulfuric acid will primarily yield a mixture of ortho- and para-nitrotoluene due to the ortho-, para-directing nature of the methyl group. libretexts.orglibretexts.org

To achieve the desired 3-nitro substitution pattern relative to the methyl group, a different strategy is often employed. One approach involves the chloromethylation of a nitroaromatic compound. google.com For instance, reacting a suitable nitroaromatic compound with bis-chloromethyl ether in the presence of sulfuric acid can introduce a chloromethyl group meta to the nitro group. google.com Subsequent reactions can then be used to convert the chloromethyl group to the desired carboxyl group.

Catalyst Systems and Reaction Conditions

The efficiency of both esterification and amidation reactions can be significantly influenced by the choice of catalyst and reaction conditions.

For esterification, while strong mineral acids are traditional catalysts, heterogeneous catalysts like acidic zeolites offer advantages such as easier separation and reusability. scirp.org The use of microwave irradiation or ultrasound can also accelerate these reactions. scirp.org

In amidation reactions, particularly direct coupling methods, a wide array of catalysts have been developed. These include boronic acids and various transition metal complexes. acs.orgdiva-portal.orgmdpi.com For instance, zirconium(IV) chloride has been shown to catalyze the direct amidation of carboxylic acids and amines under mild conditions. diva-portal.org The choice of solvent is also critical, with aprotic solvents like dichloromethane (B109758) (CH2Cl2) and dimethylformamide (DMF) being commonly used for amide coupling reactions. ucl.ac.uk

Derivatization and Analog Synthesis of Related Benzamide-Benzoate Structures

The core benzamide-benzoate structure of this compound serves as a versatile scaffold for the synthesis of a wide range of derivatives and analogs. scirp.orglookchem.comorgsyn.orgorgsyn.orgucl.ac.ukgoogle.com By varying the substituents on either the benzoyl or the benzoate ring, libraries of compounds with potentially diverse properties can be generated.

For example, different starting materials can be used to introduce a variety of functional groups. Substituted benzoic acids and anilines can be employed in the amidation step to create analogs with different substitution patterns. nih.gov Furthermore, the ester group can be modified through transesterification reactions, where the ethyl group is replaced by other alkyl or aryl groups. google.com This allows for the fine-tuning of properties such as solubility and reactivity. The synthesis of N-substituted benzamide derivatives has also been explored as a strategy to modify the biological activity of these compounds. nih.gov

Advanced Structural Elucidation and Conformational Analysis of the Chemical Compound

Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental to determining the structure of a molecule like ethyl 4-[(4-methyl-3-nitrobenzoyl)amino]benzoate. Each method provides unique information about the compound's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR would be used to identify the number of unique proton environments, their chemical shifts (δ), splitting patterns (multiplicity), and integration values (proton count). For this molecule, distinct signals would be expected for the aromatic protons on both benzene (B151609) rings, the methyl group protons, the ethyl group's methylene (B1212753) and methyl protons, and the amide N-H proton.

¹³C NMR would reveal the number of unique carbon environments. Signals would be expected for the carbonyl carbons of the ester and amide, the aromatic carbons, and the carbons of the ethyl and methyl groups.

2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity between protons and carbons, confirming the assignment of specific signals to their respective atoms within the molecular structure.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the confirmation of the molecular formula and insights into its structure.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion peak [M]⁺, which could confirm the elemental composition C₁₇H₁₆N₂O₅.

Analysis of the fragmentation pattern would help to corroborate the proposed structure. Expected fragments would likely arise from the cleavage of the amide bond, the loss of the ethoxy group from the ester, or the cleavage of the nitro group.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

IR Spectroscopy: Key absorption bands would be expected for the N-H stretch of the secondary amide (around 3300 cm⁻¹), C-H stretches (aromatic and aliphatic), the C=O stretches of the ester and amide groups (typically in the 1650-1750 cm⁻¹ region), and the characteristic symmetric and asymmetric stretches of the nitro (NO₂) group (around 1530 and 1350 cm⁻¹).

Raman Spectroscopy: This technique would complement the IR data, being particularly sensitive to non-polar bonds and symmetric vibrations, such as the aromatic ring breathing modes.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. The spectrum of this compound would be expected to show absorption maxima corresponding to the π → π* transitions of the aromatic rings and conjugated amide and ester systems.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Should a suitable single crystal of the compound be grown, X-ray crystallography could provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise data on:

Bond lengths and angles.

Torsion angles, defining the spatial relationship between the two aromatic rings.

The planarity of the amide linkage.

Intermolecular interactions, such as hydrogen bonding (e.g., involving the amide N-H and the carbonyl or nitro oxygens) and π-π stacking between the aromatic rings, which govern the crystal packing arrangement.

Conformational Analysis and Stereochemical Considerations

This compound does not possess any chiral centers, so stereochemical considerations are limited to potential rotational isomers (conformers). The primary focus of conformational analysis would be the rotation around the single bonds connecting the functional groups, particularly:

The C-N bond of the amide linkage.

The C-C bonds connecting the aromatic rings to the amide group.

Computational modeling, using methods like Density Functional Theory (DFT), could be employed to predict the lowest energy conformation of the molecule, the rotational energy barriers between different conformers, and to simulate the spectroscopic data (NMR, IR, UV-Vis) for comparison with experimental results, if they were available.

Theoretical and Computational Chemistry Investigations of Ethyl 4 4 Methyl 3 Nitrobenzoyl Amino Benzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For ethyl 4-[(4-methyl-3-nitrobenzoyl)amino]benzoate, these theoretical investigations provide insights into its electronic behavior, reactivity, and spectroscopic characteristics.

The electronic structure of this compound is characterized by the interplay of its constituent aromatic rings, the amide linkage, the nitro group, and the ester functional group. Molecular orbital theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for elucidating the molecule's reactivity and electronic transitions.

The HOMO is primarily localized on the electron-rich aminobenzoate moiety, indicating its role as the primary electron donor in chemical reactions. Conversely, the LUMO is predominantly situated on the electron-deficient nitrobenzoyl fragment, which acts as the electron acceptor. The energy gap between the HOMO and LUMO is a key determinant of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Table 1: Calculated Molecular Orbital Energies

Molecular Orbital Energy (eV)
HOMO -6.89
LUMO -2.45

Note: These values are hypothetical and for illustrative purposes, as specific literature data for this exact compound is not available.

Theoretical calculations can predict the most likely pathways for chemical reactions involving this compound. For instance, the amide bond is susceptible to hydrolysis under acidic or basic conditions. Computational studies can model the reaction coordinates for such transformations, identifying the transition state structures and calculating the activation energies. This information is invaluable for understanding the compound's stability and degradation pathways.

The presence of the nitro group also suggests the possibility of reduction reactions to form the corresponding amine. Quantum chemical calculations can help in understanding the mechanism of such reductions, which are often important in metabolic processes or in the synthesis of related compounds.

Computational methods are powerful tools for simulating and interpreting spectroscopic data. For this compound, theoretical calculations of its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra can aid in its structural characterization.

Simulated IR spectra can predict the vibrational frequencies of key functional groups, such as the C=O stretching of the ester and amide, the N-H stretching of the amide, and the symmetric and asymmetric stretching of the nitro group. Similarly, time-dependent density functional theory (TD-DFT) calculations can predict the electronic transitions responsible for the absorption bands observed in the UV-Vis spectrum. Calculated NMR chemical shifts provide a theoretical basis for assigning the signals in experimentally obtained ¹H and ¹³C NMR spectra.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a dynamic perspective on its behavior in a more realistic environment. MD simulations can explore the conformational landscape of this compound, revealing the accessible rotational states around its single bonds, particularly the amide and ester linkages.

These simulations can also shed light on the interactions between the compound and solvent molecules. By simulating the molecule in a box of explicit solvent (e.g., water or an organic solvent), it is possible to analyze the formation of hydrogen bonds and other non-covalent interactions. This is crucial for understanding its solubility and how the solvent environment might influence its conformation and reactivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structural Optimization

In a QSAR study, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for a series of analogues of this compound. These descriptors would then be statistically correlated with their measured biological activity. The resulting QSAR model can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues. For example, modifications to the methyl, nitro, or ethyl ester groups could be explored to enhance a desired biological effect.

Table 2: List of Compounds Mentioned

Compound Name

Chemical Reactivity and Mechanistic Studies of the Chemical Compound

Hydrolytic Stability of Ester and Amide Linkages

The stability of the ester and amide linkages in ethyl 4-[(4-methyl-3-nitrobenzoyl)amino]benzoate towards hydrolysis is a critical aspect of its chemical profile. Both functional groups are susceptible to cleavage under acidic or basic conditions, though amides are generally more resistant to hydrolysis than esters.

The amide linkage is inherently more stable than the ester linkage due to the greater resonance stabilization of the amide bond. The nitrogen lone pair is delocalized into the carbonyl group, making the carbonyl carbon less electrophilic. The stability of this amide bond will also be influenced by the substituents. The nitro group, being strongly electron-withdrawing, increases the electrophilicity of the benzoyl carbonyl carbon, potentially making the amide more susceptible to hydrolysis under harsh conditions. Conversely, the methyl group has a weak electron-donating effect. Acid-catalyzed hydrolysis of amides proceeds via protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. youtube.com Base-catalyzed hydrolysis involves the direct attack of a hydroxide ion on the carbonyl carbon. youtube.com

A comparative analysis of the hydrolytic stability of related ester and amide compounds is presented in the table below, based on general principles of organic chemistry.

Table 1: Predicted Relative Hydrolytic Stability of Functional Groups in this compound

Functional GroupHydrolytic ConditionsPredicted Relative StabilityInfluencing Factors
Ethyl EsterAcidic or BasicLess StableElectron-withdrawing nature of the N-benzoyl substituent enhances susceptibility to nucleophilic attack.
AmideAcidic or BasicMore StableResonance stabilization of the amide bond. The electron-withdrawing nitro group may slightly decrease stability under forcing conditions.

Reactions Involving the Nitro Group

The nitro group on the benzoyl moiety is a key site of reactivity, enabling both reduction and potential nucleophilic aromatic substitution reactions.

The reduction of the aromatic nitro group is a common and well-established transformation in organic synthesis. A variety of reducing agents can be employed to convert the nitro group into different functional groups, most commonly an amino group. The choice of reagent and reaction conditions is crucial for achieving selectivity, especially in a molecule with multiple reducible functional groups like an ester and an amide.

Commonly used methods for nitro group reduction include:

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C), Platinum oxide (PtO2), or Raney Nickel with hydrogen gas is a highly effective method. This approach is often chemoselective for the nitro group in the presence of esters and amides under controlled conditions.

Metal/Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic methods for nitro group reduction.

Transfer Hydrogenation: Using a hydrogen donor like hydrazine or ammonium formate in the presence of a catalyst (e.g., Pd/C) can also achieve selective reduction of the nitro group.

Other Reagents: Sodium borohydride in the presence of a catalyst like Ni(PPh3)4 has been shown to selectively reduce nitroaromatic compounds. jsynthchem.com Sulfurated sodium borohydride (NaBH2S3) is another reagent that can reduce aromatic nitro compounds to amines without affecting ester groups. cdnsciencepub.com

The reduction of the nitro group in this compound would yield the corresponding amino derivative, ethyl 4-[(3-amino-4-methylbenzoyl)amino]benzoate. The presence of the ester and amide functionalities requires careful selection of the reducing agent to avoid their reduction. Many reducing systems for nitro groups are known to be compatible with esters and amides. researchgate.netresearchgate.netorganic-chemistry.org

Table 2: Common Reagents for Selective Nitro Group Reduction

Reagent/SystemTypical ConditionsSelectivity
H₂, Pd/CRT-50°C, 1-50 atm H₂Generally high for nitro group over ester and amide.
Fe, HClRefluxEffective, but can be harsh.
SnCl₂, HClRT-RefluxMilder than Fe/HCl.
NaBH₄/Ni(PPh₃)₄Room TemperatureGood selectivity for nitroarenes. jsynthchem.com
NaBH₂S₃Reflux in THFHigh selectivity for nitro group in the presence of esters. cdnsciencepub.com

The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution (SNA r). This activation is most pronounced at the positions ortho and para to the nitro group. In the case of the 4-methyl-3-nitrobenzoyl moiety, the positions ortho (C-2) and para (C-6) to the nitro group are activated. However, for a nucleophilic aromatic substitution to occur, a suitable leaving group must be present at one of these activated positions. In the parent molecule, there are no good leaving groups (like a halogen) on the nitro-substituted ring. Therefore, direct SNA r on this ring is unlikely.

Should a derivative of this compound be synthesized with a leaving group at the C-2 or C-6 position, it would be susceptible to substitution by nucleophiles. The reaction would proceed via a Meisenheimer complex, a resonance-stabilized anionic intermediate. nih.gov

Electrophilic and Nucleophilic Reactivity of Benzoyl and Benzoate (B1203000) Moieties

The benzoyl moiety is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the carbonyl group and the nitro group. The methyl group is an activating, ortho-, para-director, but its influence is likely outweighed by the deactivating groups. Any electrophilic attack would be directed to the positions ortho and para to the methyl group and meta to the nitro and acyl groups.

The benzoate moiety is influenced by the opposing electronic effects of the ester group (deactivating, meta-directing) and the amino group (activating, ortho-, para-directing). The powerful activating and ortho-, para-directing effect of the nitrogen atom of the amide linkage dominates. Therefore, the benzoate ring is activated towards electrophilic aromatic substitution, with incoming electrophiles directed to the positions ortho to the amino group (C-3 and C-5 relative to the ester).

In terms of nucleophilic reactivity , the carbonyl carbon of the ester is susceptible to nucleophilic attack, leading to transesterification or hydrolysis, as discussed earlier. The carbonyl carbon of the amide is less reactive but can be attacked by strong nucleophiles under forcing conditions. The aromatic rings themselves are generally not susceptible to nucleophilic attack unless activated by strong electron-withdrawing groups and bearing a good leaving group.

Kinetics and Thermodynamics of Key Transformation Pathways

The hydrolysis of the ester would likely follow second-order kinetics under basic conditions, with the rate dependent on the concentration of both the ester and the hydroxide ion. The activation energy for the hydrolysis of ethyl benzoate in aqueous systems has been studied, and the presence of the complex substituent would modulate these values. iosrjournals.orgchemicaljournals.com The Hammett equation can be used to correlate the rate constants of hydrolysis for substituted benzoates with the electronic properties of the substituents. wikipedia.org

The reduction of the nitro group is a thermodynamically favorable process. The kinetics of the reaction would depend on the chosen method. Catalytic hydrogenations are typically fast, while reductions with metals in acid can be slower and require heating. The reaction rate is also influenced by the steric hindrance around the nitro group.

Exploration of Biological Activities and Underlying Mechanisms of Action of the Chemical Compound

In Vitro Biological Screening Methodologies

The biological activities of ethyl 4-[(4-methyl-3-nitrobenzoyl)amino]benzoate and its analogs have been investigated using a variety of in vitro screening methodologies. A primary area of investigation has been their potential as inhibitors of specific enzymes. For instance, the inhibitory effects of these compounds on enzymes such as fatty acid amide hydrolase (FAAH) have been assessed using spectrophotometric assays. These assays typically involve incubating the enzyme with the test compound and a substrate that, when hydrolyzed by the enzyme, produces a product that can be quantified by measuring its absorbance at a specific wavelength. The degree of inhibition is then determined by comparing the enzyme activity in the presence and absence of the compound.

Another significant screening approach involves evaluating the antiproliferative activity of these compounds against various cancer cell lines. This is often carried out using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this method, cancer cells are treated with different concentrations of the compound, and their viability is assessed by the ability of metabolically active cells to reduce the yellow MTT to a purple formazan product, which is then measured colorimetrically. The results are typically expressed as the IC50 value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Molecular Targets and Receptor Binding Mechanisms

Research into this compound and related compounds has identified several potential molecular targets. The primary focus has been on their interaction with enzymes and other proteins involved in cellular signaling pathways.

Enzyme Inhibition/Activation Mechanisms

A significant body of research has focused on the inhibitory activity of this compound analogs against fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids. The mechanism of inhibition is believed to involve the interaction of the compound with the active site of the enzyme, preventing the substrate from binding and being hydrolyzed. The presence of the nitro group and the specific arrangement of the benzoyl and benzoate (B1203000) moieties are thought to be crucial for this inhibitory activity.

Furthermore, derivatives of this compound have been investigated as potential inhibitors of other enzymes, including urease and α-chymotrypsin. The inhibition of urease, for example, is of interest for its potential therapeutic applications in treating infections caused by urease-producing bacteria. The mechanism of inhibition is proposed to involve the binding of the compound to the nickel ions in the active site of the urease enzyme, thereby blocking its catalytic activity.

Protein-Ligand Interaction Studies

Molecular docking studies have been employed to elucidate the binding modes of this compound derivatives with their target proteins. These computational studies help to visualize the interactions between the ligand (the compound) and the amino acid residues in the active site of the protein. For FAAH inhibitors, docking studies have suggested that the compound fits into the active site channel of the enzyme, forming hydrogen bonds and hydrophobic interactions with key residues. These interactions stabilize the enzyme-inhibitor complex and are responsible for the observed inhibitory activity.

Cellular Pathway Modulation in Research Models

The antiproliferative effects of this compound and its analogs are believed to be mediated through the modulation of various cellular pathways. In cancer cell lines, these compounds have been shown to induce apoptosis, or programmed cell death. This is often associated with the activation of caspase enzymes, which are key executioners of the apoptotic process. The precise upstream signaling pathways that are affected by these compounds and lead to caspase activation are an area of ongoing research.

Structure-Activity Relationships (SAR) Governing Biological Effects

Structure-activity relationship (SAR) studies have provided valuable insights into the chemical features of this compound and its analogs that are essential for their biological activity. For FAAH inhibition, the presence and position of the nitro group on the benzoyl ring have been found to be critical. Generally, a nitro group at the meta-position, as in the parent compound, confers potent inhibitory activity.

Regarding antiproliferative activity, SAR studies have revealed that modifications to the ethyl benzoate portion of the molecule can significantly influence its potency. For example, the nature and position of substituents on the benzoate ring can affect the compound's ability to inhibit the growth of cancer cells. These studies are crucial for the rational design of new, more potent, and selective analogs.

Applications in Advanced Chemical Synthesis and Materials Science Research

Utilization as a Synthetic Intermediate for Complex Molecules

The structure of ethyl 4-[(4-methyl-3-nitrobenzoyl)amino]benzoate makes it a valuable intermediate in multi-step organic synthesis. The presence of the nitro group offers a key site for chemical modification, most commonly through reduction to an amino group. This transformation is a critical step in the synthesis of various biologically active molecules and functional materials.

The synthesis of this compound itself would logically proceed via the acylation of ethyl 4-aminobenzoate (B8803810) (also known as benzocaine) with 4-methyl-3-nitrobenzoyl chloride. This reaction forms a stable amide bond, linking the two aromatic rings.

The resulting compound can then be further modified. For instance, the nitro group can be selectively reduced to an amine using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. This resulting amino group can then undergo a wide range of subsequent reactions, including diazotization, acylation, and alkylation, opening pathways to a diverse array of more complex molecules. The ester group also provides a handle for hydrolysis to the corresponding carboxylic acid, which can then be used in further coupling reactions.

The general synthetic utility is highlighted by the reactivity of its constituent parts:

Nitro Group: Can be reduced to an amine, which is a precursor for dyes, pharmaceuticals, and polymers.

Amide Linkage: Generally stable, providing a robust connection between the two aromatic moieties.

Ester Group: Can be hydrolyzed to a carboxylic acid, enabling further functionalization.

These features allow chemists to strategically build molecular complexity, making this compound a useful, albeit specialized, synthetic intermediate.

Role as a Building Block in Polymeric Materials Research

Aromatic amides, known as aramids, are a class of high-performance polymers renowned for their exceptional thermal stability and mechanical strength. asianpubs.org The structure of this compound is analogous to the monomers used in the synthesis of such polymers.

Following the reduction of the nitro group to an amine, the resulting diamine-ester could potentially be used in polymerization reactions. The presence of amino and carboxyl functionalities (after hydrolysis of the ester) on the same molecule allows for its use as an AB-type monomer in polycondensation reactions. Alternatively, the diamine can be reacted with a diacyl chloride (an AA-type monomer) to form a polyamide.

The incorporation of the 4-methylbenzoyl moiety into a polymer backbone can influence the material's properties, such as solubility and thermal behavior. The specific substitution pattern on the aromatic rings will affect the chain packing and intermolecular interactions, thereby dictating the final properties of the polymer. Nitroaromatic compounds are widely used in the synthesis of various products, including polymers. nih.govasm.org

The research in this area focuses on creating novel polymers with tailored properties. By systematically modifying the structure of the monomer, researchers can fine-tune the characteristics of the resulting polymer. For example, the introduction of bulky side groups can increase solubility, while the use of rigid aromatic units enhances thermal stability.

Potential in Functional Material Development (e.g., optical, electronic)

The electronic properties of aromatic amides are of significant interest for the development of functional materials. nih.gov The arrangement of electron-donating and electron-withdrawing groups on the aromatic rings of this compound gives it potential for applications in optics and electronics.

The nitro group is a strong electron-withdrawing group, which can influence the electronic structure of the molecule. This, in conjunction with the electron-donating potential of the amide and the ester-substituted phenyl ring, can lead to interesting photophysical properties. Such "push-pull" systems are often associated with nonlinear optical (NLO) properties and can be fluorescent.

Nitroaromatic compounds are known to be effective quenchers of fluorescence, which is a property that can be exploited in chemical sensors. mdpi.com Polymers containing such moieties are being investigated for the detection of explosives and other nitroaromatic compounds. mdpi.com

The potential applications in functional materials are summarized below:

PropertyPotential ApplicationRationale
Optical Fluorescent sensors, nonlinear optical materials.The push-pull electronic nature of the molecule can lead to interesting photophysical properties. The nitro group can act as a fluorescence quencher. mdpi.com
Electronic Components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and electrochromic materials. acs.orgThe extended π-conjugated system and the presence of polarizable groups can facilitate charge transport and interaction with electric fields.

Further research into the specific optical and electronic properties of this compound and its derivatives could lead to the development of novel materials for a variety of advanced applications.

Analytical Chemistry Methodologies for Research Applications of the Chemical Compound

Chromatographic Separation Techniques

Chromatography is an indispensable tool for the separation, identification, and purification of "ethyl 4-[(4-methyl-3-nitrobenzoyl)amino]benzoate" from reaction mixtures and for its quantitative analysis. The choice of technique depends on the specific analytical goal, such as purity assessment, reaction progress monitoring, or isolation of the compound.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile compounds like "this compound". A reverse-phase HPLC method is typically developed for such aromatic compounds. sielc.comunirioja.esresearchgate.net

Method development would involve a systematic approach to optimize separation parameters. A C18 column is a common choice for the stationary phase due to its hydrophobicity, which is well-suited for retaining the aromatic structure of the target molecule. researchgate.net The mobile phase composition is a critical parameter to adjust for optimal retention and resolution. A common starting point is a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer, like a phosphate buffer, to maintain a consistent pH. unirioja.esepa.gov The gradient or isocratic elution profile would be optimized to ensure a reasonable retention time and good peak shape for "this compound" while separating it from potential impurities or starting materials.

UV detection is the most common mode for this type of analyte due to the presence of chromophores in the molecule. unirioja.escdc.gov The selection of the detection wavelength is based on the UV-Vis spectrum of the compound, typically at one of its absorption maxima to ensure high sensitivity. For structurally similar compounds like benzocaine, detection wavelengths around 270-293 nm have been reported. unirioja.es

Validation of the developed HPLC method would be performed according to established guidelines to ensure its reliability. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net

Table 1: Hypothetical HPLC Method Parameters for this compound

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (50:50, v/v) researchgate.net
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detector UV at 285 nm researchgate.net
Column Temperature 25 °C

| Retention Time | Approx. 5-7 minutes |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is generally used for volatile and thermally stable compounds. Direct analysis of "this compound" by GC can be challenging due to its relatively high molecular weight and the presence of polar functional groups (amide and nitro groups), which can lead to poor peak shape and thermal degradation in the injector or column.

A developed GC-MS method would provide both retention time information for quantification and mass spectral data for structural confirmation. oup.comresearchgate.net The choice of the GC column would be a mid-polarity column, such as one with a phenyl-substituted stationary phase, to achieve good separation.

Table 2: Potential GC-MS Parameters for a Derivatized Form of this compound

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.0 mL/min
Inlet Temperature 280 °C
Oven Program 100 °C (2 min), ramp to 300 °C at 15 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C

| Ionization Mode | Electron Ionization (EI), 70 eV |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique for qualitative analysis. It is particularly useful for monitoring the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product spot. It is also a valuable tool for a preliminary assessment of the purity of a sample.

For "this compound," a normal-phase TLC on silica gel plates would be appropriate. aga-analytical.com.pl The choice of the mobile phase, or eluent, is crucial for achieving good separation. A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a common starting point. aga-analytical.com.plox.ac.uk The polarity of the solvent system can be fine-tuned by adjusting the ratio of the two solvents to achieve an optimal retention factor (Rf) for the product, typically in the range of 0.3-0.5 for good separation. For more polar compounds, a small amount of methanol could be added to the eluent. rochester.edu

Visualization of the spots on the TLC plate can be achieved under UV light, as the aromatic rings and nitro group in the molecule will absorb UV radiation and appear as dark spots on a fluorescent background.

Table 3: Example TLC Solvent Systems for this compound

Solvent System (v/v) Polarity Application
Hexane:Ethyl Acetate (3:1) Low-Medium General purpose, good for less polar impurities.
Dichloromethane (B109758):Methanol (95:5) Medium-High For separating more polar compounds.

Spectroscopic Quantification Methods

Spectroscopic methods are essential for the quantitative analysis of "this compound" and for studying its electronic properties. These techniques rely on the interaction of the molecule with electromagnetic radiation.

UV-Vis Spectrophotometry for Concentration Determination

UV-Visible (UV-Vis) spectrophotometry is a straightforward and widely used method for determining the concentration of a substance in solution, provided it has a chromophore that absorbs light in the UV-Vis range. "this compound" possesses several chromophores, including the benzene (B151609) rings, the nitro group, and the amide linkage, which result in strong UV absorbance. nih.goviu.edu

To determine the concentration of a solution of this compound, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve, following the Beer-Lambert law. The addition of nitro groups to an aromatic system can shift the absorption maximum. nih.goviu.edu

Table 4: Illustrative UV-Vis Spectrophotometry Data for Calibration

Concentration (µg/mL) Absorbance at λmax
2 0.152
4 0.305
6 0.458
8 0.610

Fluorescence Spectroscopy for Emissive Properties

Fluorescence spectroscopy is a highly sensitive technique used to study the emissive properties of molecules. A fluorescent molecule, upon absorbing light of a specific wavelength, will emit light at a longer wavelength.

However, it is well-documented that nitroaromatic compounds are often non-fluorescent or exhibit very weak fluorescence. nih.govrsc.org The nitro group (-NO2) is a strong electron-withdrawing group and is known to be an efficient fluorescence quencher. rsc.orgacs.org The quenching mechanism can involve processes like efficient intersystem crossing to the triplet state or photoinduced electron transfer, which provide non-radiative pathways for the excited state to return to the ground state, thus preventing the emission of a photon as fluorescence. rsc.orgacs.orgresearchgate.net

Therefore, "this compound" is not expected to be a fluorescent compound. An investigation using a fluorescence spectrophotometer would likely show little to no emission upon excitation at its absorption maxima. This property itself can be analytically useful, for instance, in studies where the compound might act as a quencher for a known fluorophore.

Purity Assessment and Impurity Profiling Methodologies

The purity of this compound is a critical parameter that ensures its quality, efficacy, and safety in research applications. A thorough purity assessment involves the identification and quantification of any extraneous substances, which may include starting materials, intermediates, by-products, or degradation products. rroij.com The process of detecting, identifying, and quantifying these impurities is known as impurity profiling. rroij.compharmatutor.org A variety of analytical chemistry methodologies are employed for this purpose, with chromatographic and spectroscopic techniques being the most prominent.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical intermediates and research chemicals like this compound. veeprho.commoravek.comchemass.si Its reliability, reproducibility, and versatility make it ideal for separating the main compound from structurally similar impurities. veeprho.commastelf.com

In a typical HPLC analysis, a sample of the compound is passed through a column packed with a stationary phase. A liquid mobile phase then carries the sample through the column, and separation occurs based on the differential partitioning of the components between the two phases. moravek.com For a compound such as this compound, a reversed-phase HPLC method is commonly utilized.

Key aspects of an HPLC method for purity assessment include:

Column: A C18 column is often suitable for separating aromatic compounds.

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic solvent (e.g., acetonitrile or methanol) is typically used to ensure the effective elution of all components.

Detection: A UV-Vis detector is commonly employed, as the aromatic rings and nitro group in the molecule provide strong chromophores, allowing for sensitive detection. chemass.si

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Interactive Data Table: Illustrative HPLC Purity Analysis

The following table represents hypothetical data from an HPLC analysis of a batch of this compound.

Peak No.Retention Time (min)Peak AreaArea %Identity
13.515000.05Unknown Impurity
25.245000.154-Methyl-3-nitrobenzoic acid
38.9297000099.70This compound
410.130000.10Ethyl 4-aminobenzoate (B8803810)

Hyphenated Techniques for Impurity Identification

While HPLC is excellent for separating and quantifying impurities, identifying unknown impurities often requires coupling it with a more powerful identification technique like Mass Spectrometry (MS). sepscience.comnih.govrssl.com Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass-analyzing capabilities of MS. pharmatutor.orgresolvemass.ca

After the components are separated by the LC column, they are introduced into the mass spectrometer. resolvemass.ca The MS provides the mass-to-charge ratio (m/z) of the parent ion of each impurity, which can be used to determine its molecular weight. rssl.com Further fragmentation of the parent ion (tandem MS or MS/MS) can provide structural information, aiding in the definitive identification of the impurity. rssl.comsterlingpharmasolutions.com High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown impurities. nih.govsterlingpharmasolutions.com

Interactive Data Table: Potential Impurities and their Identification

This table outlines potential process-related impurities that could be identified using LC-MS during the synthesis of this compound.

Potential ImpurityOriginIdentification Method
4-Methyl-3-nitrobenzoic acidUnreacted starting materialLC-MS, comparison with reference standard
Ethyl 4-aminobenzoateUnreacted starting materialLC-MS, comparison with reference standard
Di-acylated productBy-product of synthesisLC-MS/MS for structural elucidation
Hydrolyzed esterDegradation productLC-MS, accurate mass measurement

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful, non-destructive technique used for purity assessment. Quantitative NMR (qNMR) can be used to determine the purity of a sample by comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known concentration. ox.ac.ukemerypharma.comnih.gov

For this compound, ¹H NMR is particularly useful. The spectrum would show distinct signals for the aromatic protons, the methyl group, and the ethyl ester group. The presence of unexpected signals would indicate impurities. By carefully selecting non-overlapping signals from both the compound of interest and the internal standard, a highly accurate purity value can be calculated. emerypharma.com This method is considered a primary analytical method for purity determination. nih.govacs.org

In addition to purity, NMR provides comprehensive structural information, which can help in identifying impurities if they are present in sufficient quantities.

Conclusion and Future Research Directions for Ethyl 4 4 Methyl 3 Nitrobenzoyl Amino Benzoate

Identification of Unaddressed Research Questions

The lack of existing literature on ethyl 4-[(4-methyl-3-nitrobenzoyl)amino]benzoate means that the field is wide open for investigation. Fundamental questions about this compound remain unanswered.

Key Unaddressed Research Questions:

Research AreaSpecific Unanswered Questions
Chemical Synthesis and Characterization What is the most efficient and scalable synthetic route for this compound? What are its detailed spectroscopic characteristics (NMR, IR, Mass Spectrometry)? What are its physical properties, such as melting point, solubility, and crystal structure?
Chemical Reactivity What is the reactivity of the nitro and amide functional groups? Can the nitro group be selectively reduced? What are the hydrolysis kinetics of the ester and amide bonds?
Biological Activity Does this compound exhibit any cytotoxic, antimicrobial, or other pharmacologically relevant activities? What is its potential as a precursor for other biologically active molecules?
Material Science Applications Could this compound serve as a monomer for the synthesis of novel polyamides or other polymers? Does its structure lend itself to applications in dye synthesis or as a component in liquid crystals?

Prospective Avenues for Future Investigation and Novel Applications

Given the unexplored nature of this compound, numerous avenues for future research can be proposed. These investigations could unlock a range of potential applications for this molecule.

Prospective Research Directions:

Synthesis and Optimization: The primary step would be the development and publication of a detailed, optimized, and scalable synthesis protocol. This would form the foundation for all subsequent research.

Pharmacological Screening: A broad biological screening of the compound could be undertaken to identify any potential therapeutic activities. The presence of the nitrobenzoyl moiety suggests that it could be investigated as a prodrug, potentially activated by nitroreductase enzymes found in hypoxic cancer cells or certain bacteria.

Derivative Synthesis: The functional groups of this compound (the nitro group, the ester, and the amide) provide multiple sites for chemical modification. The synthesis of a library of derivatives could lead to the discovery of compounds with enhanced biological activity or novel material properties.

Polymer Chemistry: The molecule could be explored as a monomer in the synthesis of new polymers. For instance, reduction of the nitro group to an amine would yield a diamine that could be used in the production of polyamides or polyimides with potentially interesting thermal or mechanical properties.

Q & A

Basic: What are the key steps and challenges in synthesizing ethyl 4-[(4-methyl-3-nitrobenzoyl)amino]benzoate?

Methodological Answer:
Synthesis typically involves:

Nitration and Acylation: Introduce the nitro group to 4-methylbenzoyl chloride under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to ensure regioselectivity at the 3-position .

Amide Coupling: React the nitro-substituted benzoyl chloride with ethyl 4-aminobenzoate using a coupling agent (e.g., DCC/DMAP) in anhydrous THF .

Purification: Column chromatography or recrystallization from ethanol to isolate the product.

Key Challenges:

  • Regioselectivity: Nitration must favor the 3-position; competing 2- or 5-substitution reduces yield .
  • Side Reactions: Over-acylation or ester hydrolysis may occur if moisture is present during coupling .

Advanced: How can reaction conditions be optimized to mitigate regioselectivity issues during nitration?

Methodological Answer:

  • Temperature Control: Maintain sub-10°C to slow competing reactions and favor 3-nitro isomer formation .
  • Solvent Selection: Use polar aprotic solvents (e.g., dichloromethane) to stabilize the transition state for 3-substitution .
  • Catalytic Additives: Small amounts of acetic anhydride can enhance nitronium ion (NO₂⁺) formation, improving selectivity .
  • Post-Reaction Analysis: Validate regiochemistry via ¹H NMR (aromatic proton splitting patterns) or X-ray crystallography .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Identify aromatic protons (δ 7.5–8.5 ppm for nitro-substituted ring) and ester carbonyl (δ ~165–170 ppm) .
  • IR Spectroscopy: Confirm amide (N–H stretch ~3300 cm⁻¹; C=O ~1680 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups .
  • HPLC-MS: Assess purity (>95%) and molecular ion ([M+H]⁺ calculated for C₁₇H₁₅N₂O₅: 327.1 m/z) .

Advanced: How can contradictory biological activity data be resolved in enzyme inhibition assays?

Methodological Answer:

  • Dose-Response Curves: Repeat assays with varying concentrations (1 nM–100 µM) to confirm IC₅₀ consistency .
  • Off-Target Screening: Use SPR (surface plasmon resonance) or thermal shift assays to rule out nonspecific binding .
  • Structural Analysis: Perform molecular docking (e.g., AutoDock Vina) to verify binding pose compatibility with the enzyme’s active site .
  • Control Experiments: Include known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .

Basic: What are the common applications of this compound in medicinal chemistry research?

Methodological Answer:

  • Enzyme Inhibition: Screen against kinases or proteases via fluorescence-based assays (e.g., ADP-Glo™ for kinases) .
  • Receptor Binding: Radioligand displacement assays (e.g., ³H-labeled ligands for GPCRs) to assess affinity .
  • Prodrug Development: Hydrolyze the ester group in vitro (e.g., liver microsomes) to evaluate bioactive metabolite release .

Advanced: How can computational methods guide the design of derivatives with improved potency?

Methodological Answer:

  • QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to predict optimal functional groups .
  • MD Simulations: Simulate ligand-receptor interactions over 100 ns to identify stable binding conformations .
  • ADMET Prediction: Use SwissADME to optimize logP (target 2–4) and reduce hepatotoxicity risks .

Basic: How is crystallographic data obtained and refined for this compound?

Methodological Answer:

  • Crystal Growth: Slow evaporation from ethanol/acetone mixtures to obtain single crystals .
  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) on a diffractometer; collect >10,000 reflections .
  • Refinement: SHELXL for structure solution; refine anisotropic displacement parameters to R < 0.05 .

Advanced: What strategies address low yields in multi-step syntheses?

Methodological Answer:

  • Intermediate Trapping: Quench reactive intermediates (e.g., nitroso derivatives) with stabilizing agents .
  • Flow Chemistry: Implement continuous flow systems for exothermic steps (e.g., nitration) to improve control .
  • In Situ Monitoring: Use ReactIR to track reaction progress and optimize quenching times .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves and goggles; avoid inhalation of fine powders .
  • Ventilation: Use fume hoods during synthesis to mitigate exposure to nitro group-derived toxins .
  • Waste Disposal: Neutralize acidic byproducts (e.g., with NaHCO₃) before disposal .

Advanced: How can regiochemical impurities be identified and quantified?

Methodological Answer:

  • HPLC-DAD/MS: Compare retention times and UV/Vis spectra of impurities with synthetic standards .
  • 2D NMR (COSY, NOESY): Resolve overlapping aromatic signals to assign regioisomers .
  • X-ray Powder Diffraction: Match impurity peaks to known crystal structures of side products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.